1-[(2,4-difluorophenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-amine hydrochloride
Overview
Description
1-[(2,4-difluorophenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-amine hydrochloride is a useful research compound. Its molecular formula is C10H11ClF2N4 and its molecular weight is 260.67 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activities
The compound's derivatives have shown promise in antimicrobial activities. For instance, certain derivatives, including those with a 1,2,4-triazole structure, have been noted for their antimicrobial properties, exhibiting good or moderate activities against various microorganisms (Bektaş et al., 2007).
Biological Activities Evaluation
In research on thiazol-2-amine derivatives, compounds containing the 2,4-difluorophenyl unit and 1H-1,2,4-triazole moiety have been synthesized and evaluated. These studies have particularly focused on their antifungal and plant-growth-regulatory activities (Jian‐Bing Liu et al., 2011).
Synthesis and Pharmacological Study
A series of compounds related to 1,2,4-triazole have been synthesized and studied for their pharmacological properties, including antimicrobial and antitubercular activities. These studies highlight the potential of such compounds in the development of new therapeutic agents (T. K. Dave et al., 2007).
Antifungal Agent Development
Research into the synthesis and structure of similar compounds has led to the development of new antifungal agents. One example is the creation of stereoisomers of a triazolone compound, which demonstrated strong inhibitory effects on sterol synthesis in Candida albicans, a common fungal pathogen (A. Tasaka et al., 1997).
Chemical Synthesis and Structural Analysis
The compound and its derivatives have been a subject of interest in chemical synthesis and structural analysis. Studies involving the synthesis, structure, and properties of N-acetylated derivatives of related triazole compounds provide insights into their chemical behavior and potential applications (Anetta Dzygiel et al., 2004).
Novel Synthesis Approaches
Research has also focused on novel synthesis approaches for related compounds, including techniques for intramolecular electrophilic amination. These studies contribute to the broader understanding of efficient and innovative methods for creating such compounds (Carla M. Counceller et al., 2012).
Properties
IUPAC Name |
1-[(2,4-difluorophenyl)methyl]-5-methyltriazol-4-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2N4.ClH/c1-6-10(13)14-15-16(6)5-7-2-3-8(11)4-9(7)12;/h2-4H,5,13H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEDQIJBRYBBVPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1CC2=C(C=C(C=C2)F)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClF2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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